molecular formula C22H23N5O4S2 B11051722 6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one

6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B11051722
M. Wt: 485.6 g/mol
InChI Key: ZLSPORQTJBNEEH-UHFFFAOYSA-N
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Description

6-METHYL-3-[(2-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-OXOETHYL)SULFANYL]-1,2,4-TRIAZIN-5(4H)-ONE is a complex organic compound that features a triazinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHYL-3-[(2-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-OXOETHYL)SULFANYL]-1,2,4-TRIAZIN-5(4H)-ONE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps include:

    Formation of the Imidazolidinyl Intermediate: This involves the reaction of 4-methylphenyl sulfonyl chloride with a suitable amine to form the sulfonamide intermediate.

    Coupling with Triazinone: The sulfonamide intermediate is then coupled with a triazinone derivative under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-[(2-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-OXOETHYL)SULFANYL]-1,2,4-TRIAZIN-5(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

6-METHYL-3-[(2-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-OXOETHYL)SULFANYL]-1,2,4-TRIAZIN-5(4H)-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-METHYL-3-[(2-{3-[(4-METHYLPHENYL)SULFONYL]-2-PHENYL-1-IMIDAZOLIDINYL}-2-OXOETHYL)SULFANYL]-1,2,4-TRIAZIN-5(4H)-ONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C22H23N5O4S2

Molecular Weight

485.6 g/mol

IUPAC Name

6-methyl-3-[2-[3-(4-methylphenyl)sulfonyl-2-phenylimidazolidin-1-yl]-2-oxoethyl]sulfanyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C22H23N5O4S2/c1-15-8-10-18(11-9-15)33(30,31)27-13-12-26(21(27)17-6-4-3-5-7-17)19(28)14-32-22-23-20(29)16(2)24-25-22/h3-11,21H,12-14H2,1-2H3,(H,23,25,29)

InChI Key

ZLSPORQTJBNEEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)C(=O)CSC4=NN=C(C(=O)N4)C

Origin of Product

United States

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